molecular formula C19H19FN6O B12621935 (4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone

(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12621935
M. Wt: 366.4 g/mol
InChI Key: QRSNFPQPDLBGAX-UHFFFAOYSA-N
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Description

(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a piperazine ring, a benzyl group, a fluorine atom, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Incorporation of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination using reagents like Selectfluor.

    Formation of the Tetrazole Ring: The tetrazole ring is formed through a [2+3] cycloaddition reaction between an azide and a nitrile.

    Final Coupling: The final step involves coupling the piperazine derivative with the fluorinated tetrazole derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of (4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the tetrazole ring can mimic carboxylate groups, enhancing binding affinity. The fluorine atom can increase the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • (4-benzylpiperazin-1-yl)[5-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone
  • (4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone
  • (4-benzylpiperazin-1-yl)[5-iodo-2-(1H-tetrazol-1-yl)phenyl]methanone

Uniqueness

The presence of the fluorine atom in (4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone makes it unique compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

Molecular Formula

C19H19FN6O

Molecular Weight

366.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-fluoro-2-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C19H19FN6O/c20-16-6-7-18(26-14-21-22-23-26)17(12-16)19(27)25-10-8-24(9-11-25)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2

InChI Key

QRSNFPQPDLBGAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

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